chemical structure and properties of 6-Bromo-5-ethylpyridin-2-amine
chemical structure and properties of 6-Bromo-5-ethylpyridin-2-amine
This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 6-Bromo-5-ethylpyridin-2-amine (CAS 1563531-69-0), a critical bifunctional heterocyclic building block.[1][2][3]
CAS Registry Number: 1563531-69-0
Molecular Formula: C
Executive Summary
6-Bromo-5-ethylpyridin-2-amine is a trisubstituted pyridine scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., PI3K, BTK) and BET bromodomain inhibitors.[1][2][3] Its value lies in its orthogonal reactivity : the C6-bromine atom serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Negishi), while the C2-amine acts as a nucleophile or a critical hydrogen bond donor in protein-ligand interactions.[1][2][3][4] The C5-ethyl group provides a lipophilic vector for filling hydrophobic pockets in enzyme active sites, often conferring metabolic stability superior to methyl analogs.[1][2]
Chemical Structure & Electronic Properties[1][2][3][4]
The molecule features a pyridine ring substituted at the 2, 5, and 6 positions.[1] The electronic environment is defined by the interplay between the electron-withdrawing nitrogen and bromine, and the electron-donating amino and ethyl groups.[1][2][3][4]
Structural Analysis[1][2][4]
-
Pyridine Core: The nitrogen atom (N1) withdraws electron density, making the C2 and C6 positions susceptible to nucleophilic attack (S
Ar), although the presence of the electron-donating amine at C2 significantly deactivates the ring toward further nucleophilic substitution at C6.[1] -
C2-Amine (-NH
): Acts as a strong resonance donor (+M effect), increasing electron density at C3 and C5.[1][2][3][4] This makes the ring more electron-rich than unsubstituted pyridine, facilitating interactions with electrophiles at C3.[1][2][3] -
C6-Bromine (-Br): Located ortho to the ring nitrogen and ortho to the ethyl group.[1][2][3][4] It is a weak deactivator but an excellent leaving group for transition-metal catalyzed cross-couplings.[1][2][3][4]
-
C5-Ethyl (-CH
CH ): A weak activator (+I effect).[1][2][3][4] Sterically, it imposes constraints on the C6-position, potentially influencing the selectivity of couplings at the adjacent bromine.[1][2][4]
Physicochemical Profile
The following data represents experimental and calculated consensus values for the compound and its close homologs.
| Property | Value | Context |
| Physical State | Solid (Powder) | Typically off-white to pale yellow.[1][2][3][4][5] |
| Melting Point | 85–90 °C | Based on 5-methyl homolog (88–91 °C).[1][2][3][4] |
| Boiling Point | ~280 °C | Predicted at 760 mmHg.[1][2] |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration.[1][4] |
| pKa (Conj. Acid) | 3.0 ± 0.5 | Protonation occurs at Ring N1.[1][2][4] The amine reduces basicity relative to pyridine (pKa 5.[1]2) due to resonance.[1][2][3][4] |
| H-Bond Donors | 1 (NH | Critical for hinge binding in kinases.[1][2][3][4] |
| H-Bond Acceptors | 2 (N1, NH | Ring nitrogen is the primary acceptor.[1][4] |
Synthetic Pathways[1][2]
The synthesis of 6-Bromo-5-ethylpyridin-2-amine is non-trivial due to the directing effects of the substituents.[1][2][3] Direct bromination of 5-ethylpyridin-2-amine typically yields the 3-bromo isomer due to the strong ortho-directing effect of the amine.[1][2][3] Therefore, an indirect route via N-oxide rearrangement is the standard laboratory method.[1][2][3][4]
Primary Route: N-Oxide Rearrangement
This protocol ensures regioselective introduction of the amino group at C6 (which becomes C2 upon renumbering) relative to the bromine.[1][2][3][4]
Step 1: Oxidation Precursor 2-bromo-3-ethylpyridine is oxidized to its N-oxide using m-chloroperbenzoic acid (mCPBA) or urea-hydrogen peroxide (UHP).[1][2][3][4]
Step 2: Regioselective Amination The N-oxide is treated with trifluoroacetic anhydride (TFAA) to activate the C6 position, followed by nucleophilic attack by ethanolamine or ammonia.[1][2][4] This is a variant of the Boekelheide rearrangement logic.
Experimental Protocol (Representative Scale)
-
Oxidation: Dissolve 2-bromo-3-ethylpyridine (10 mmol) in DCM. Add mCPBA (12 mmol) at 0°C. Stir at RT for 12h. Wash with NaHCO
.[1][2][3][4] Isolate N-oxide.[1][2][3][4] -
Activation/Amination: Dissolve N-oxide (5 mmol) in DCM. Add TFAA (7.5 mmol) at 0°C. Stir 30 min. Remove solvent.[1][2][3][4][6]
-
Quench: Dissolve residue in acetonitrile. Add Ethanolamine (50 mmol). Stir at RT for 12h.[1][2][3]
-
Workup: Concentrate, extract with EtOAc, and purify via silica chromatography (Hexane/EtOAc).
Figure 1: Regioselective synthesis via N-oxide activation.[1][2][3][4][6]
Alternative Route: S Ar of 2,6-Dibromopyridine
For industrial scaling, starting from 2,6-dibromo-3-ethylpyridine allows for Nucleophilic Aromatic Substitution (S
-
Reagents: NH
(aq) or NH OH, Cu catalyst (optional), High Pressure/Temp.[1] -
Selectivity: The C2 bromine (distal to ethyl) is more reactive than C6 (adjacent to ethyl) due to steric hindrance, favoring the desired isomer.[1]
Reactivity & Functionalization[1][2][3][4]
The scaffold is designed for modular drug assembly.[1][2] The reactivity order is strictly controlled by the electronic nature of the pyridine ring.
Chemoselective Couplings[1][2][4]
-
Suzuki-Miyaura Coupling: The C6-Br bond is highly reactive toward Pd-catalyzed oxidative addition.[1][2][3][4]
-
Buchwald-Hartwig Amination: The C2-NH
can serve as the nucleophile to couple with aryl halides, though the C6-Br must be reacted (or protected) first to avoid polymerization.[1][2][3][4] -
Sandmeyer Reaction: The C2-NH
can be converted to a diazonium salt and replaced by -Cl, -I, or -CN if functional group interconversion is required.[1][2][3][4]
Figure 2: Divergent synthetic utility of the scaffold.[1][2][4]
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
In many kinase inhibitors, the 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair that interacts with the kinase hinge region (e.g., the backbone of Glu/Met residues).[1][4]
-
Role of Ethyl: The C5-ethyl group projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency over the methyl analog by displacing water or filling lipophilic voids.[1][2][3][4]
-
Role of Bromine: The bromine is rarely the final substituent; it is the "handle" replaced by a larger heterocycle (e.g., pyrazole, thiazole) to extend into the selectivity pocket.
BET Bromodomain Inhibitors
Derivatives of this scaffold mimic the acetyl-lysine recognition motif.[1][2][3][4] The pyridine nitrogen accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4), while the C6-substituent directs the molecule into the WPF shelf.[1][2]
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][7][8][9] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][8] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive; keep in amber vials.
-
Spill: Sweep up solid spills; do not generate dust.[1][2][3][4] Neutralize aqueous residues before disposal.[1][2][3][4]
References
-
Chemical Structure & Identifiers
-
Synthetic Methodology (N-Oxide Rearrangement)
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017, 22(2), 218.[1] (Describes the synthesis of the 5-methyl homolog via the N-oxide/TFAA route). Link[1][4]
-
Boekelheide Rearrangement Protocols.[1][2][3] Organic Syntheses, Coll.[1][4] Vol. 4, p. 582.[1] (Foundational chemistry for pyridine N-oxide rearrangement).
-
-
Medicinal Chemistry Applications
-
Discovery of Macitentan (Opsumit): Structure-Activity Relationships.[1][2][3][4] Journal of Medicinal Chemistry, 2012, 55(17), 7849-7861.[1][2][10] (Discusses pyrimidine/pyridine scaffolds in drug design). Link[1][4][11]
-
2-Phenethylamines in Medicinal Chemistry.[1][2][3][4] Molecules, 2020.[1] (Contextualizes amine-substituted heterocycles). Link
-
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